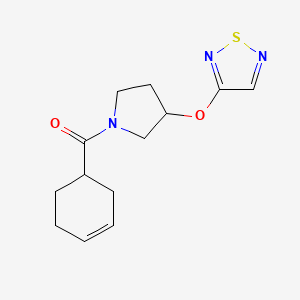
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic chemical with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by a unique combination of a pyrrolidinyl group, a thiadiazolyl group, and a cyclohexenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multiple steps:
Formation of 1,2,5-Thiadiazole: : This is often done through the reaction of a suitable precursor, like thiourea, with nitrous acid.
Attachment to Pyrrolidine: : The 1,2,5-thiadiazole is then attached to pyrrolidine through an ether linkage, involving a nucleophilic substitution reaction.
Addition of Cyclohex-3-en-1-yl Group: : The final step usually involves the formation of a methanone bridge to attach the cyclohexenyl group, likely through a Friedel-Crafts acylation.
Industrial Production Methods
For industrial-scale production, these steps may be optimized for efficiency, scalability, and cost-effectiveness. Catalysts, solvents, and reaction conditions may be fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate.
Reduction: : Typically involves reducing agents like lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: : Conducted under acidic conditions using potassium permanganate.
Reduction: : Carried out in anhydrous conditions with lithium aluminium hydride.
Substitution: : May involve alkyl halides and nucleophiles or electrophiles in solvents like dichloromethane.
Major Products
The major products depend on the type of reaction, but common ones include oxidized derivatives, reduced forms, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
The compound finds applications in several scientific domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potentially useful in studying enzyme mechanisms due to its functional groups.
Medicine: : Could be explored for pharmaceutical properties, possibly as an inhibitor or activator of specific biochemical pathways.
Industry: : May serve as a building block for the production of specialty chemicals and materials.
Wirkmechanismus
The specific mechanism of action depends on its interaction with biological molecules:
Molecular Targets: : It could interact with enzymes or receptors, affecting their function.
Pathways Involved: : The compound may modulate pathways involved in inflammation, signaling, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
The uniqueness of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can be highlighted through comparison:
Other Similar Compounds: : 1,2,4-Thiadiazole derivatives, other pyrrolidine-based compounds, and methanone-linked molecules.
Uniqueness: : Its distinct combination of functional groups provides a unique profile of chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(10-4-2-1-3-5-10)16-7-6-11(9-16)18-12-8-14-19-15-12/h1-2,8,10-11H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJXVFXADFERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
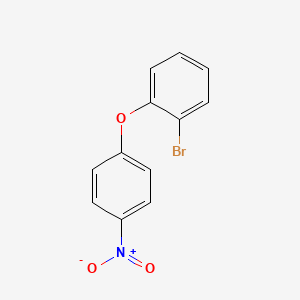
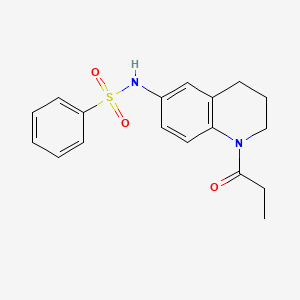
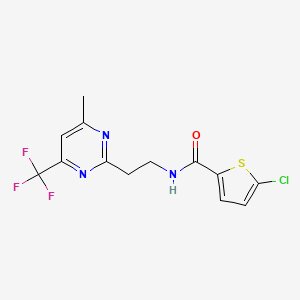
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/new.no-structure.jpg)
![7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one](/img/structure/B2825534.png)
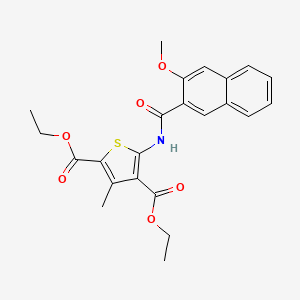
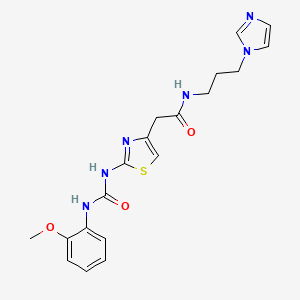
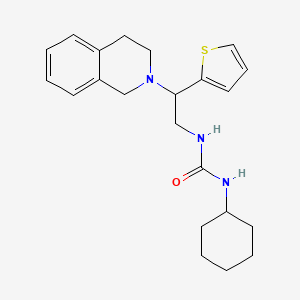
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)
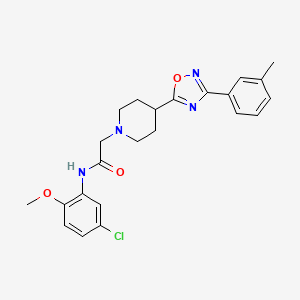
![4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2825543.png)
![2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2825544.png)
![3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid](/img/structure/B2825545.png)
![3-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2825546.png)
